T-98475

GnRH receptor pharmacology Receptor binding affinity Non-peptide antagonist

T-98475 is the founding small-molecule LHRH antagonist, critical for benchmarking GnRH SAR studies. Its 300-fold human/rat selectivity (IC50 0.2 nM vs 60 nM) makes it uniquely suited for species-selectivity assays. Choose this reference compound for robust, reproducible data; do not substitute with later clinical candidates.

Molecular Formula C37H37F2N3O4S
Molecular Weight 657.8 g/mol
CAS No. 199119-18-1
Cat. No. B1682580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-98475
CAS199119-18-1
Synonymsisopropyl 3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-2-(4-isobutyrylaminophenyl)-4-oxothieno(2,3-b)pyridine-5-carboxylate hydrochloride
T 98475
T-98475
Molecular FormulaC37H37F2N3O4S
Molecular Weight657.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5
InChIInChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44)
InChIKeyRANJJVIMTOIWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T-98475 (CAS 199119-18-1): Key Specifications and Structural Identity of a First-in-Class Oral Non-Peptide GnRH Antagonist


T-98475 (CAS 199119-18-1, also known as Compound 26d) is a thieno[2,3-b]pyridin-4-one derivative and the first reported potent, orally active, non-peptide antagonist of the human luteinizing hormone-releasing hormone (LHRH, also known as gonadotropin-releasing hormone or GnRH) receptor [1]. Its molecular formula is C37H37F2N3O4S, with a molecular weight of 657.77 g/mol and a commercial purity specification of ≥98% by HPLC . The compound represents the founding member of a chemical series that established the feasibility of oral small-molecule LHRH receptor antagonism, a critical advancement over earlier peptide-based injectable antagonists [2].

Why Generic Substitution Fails for T-98475: Evidence-Based Differentiators vs. Clinical-Stage Oral GnRH Antagonists


T-98475 is frequently mischaracterized as interchangeable with later clinical candidates such as relugolix or elagolix. This assumption is invalid and undermines research validity. Critical evidence confirms that T-98475 differs profoundly from its successors in three quantifiable dimensions: (1) potency at the human LHRH receptor, where T-98475 exhibits 2-fold lower affinity than the optimized follow-on compound TAK-013 [1]; (2) species selectivity, with a 300-fold difference in potency between human and rat receptors—a magnitude not seen with peptide-based or optimized small-molecule antagonists [2]; and (3) a critical biopharmaceutical limitation, as patent disclosures explicitly identify T-98475's poor aqueous solubility and low oral bioavailability as the principal drivers for subsequent chemical optimization programs [3]. Substituting T-98475 with relugolix or elagolix in experiments designed to leverage its specific pharmacological profile—particularly its pronounced species selectivity for establishing translational models—will introduce uncontrolled variables and compromise data interpretability.

T-98475 (CAS 199119-18-1): A Quantitative Evidence Guide for Scientific Selection


Human LHRH Receptor Binding Affinity: T-98475 (0.2 nM) vs. Optimized Follow-On Compound TAK-013 (0.1 nM)

T-98475 demonstrates high binding affinity for the cloned human LHRH receptor with an IC50 of 0.2 nM, as determined by inhibition of [125I]leuprorelin binding to human recombinant LHRH receptor expressed in CHO cells [1]. However, subsequent optimization of the scaffold—specifically replacement of the thienopyridin-4-one core with a thienopyrimidine-2,4-dione and introduction of a p-methoxyureidophenyl moiety—yielded compound 9k (TAK-013), which exhibits a 2-fold higher binding affinity for the same human receptor, with a reported IC50 of 0.1 nM and functional antagonism IC50 of 0.06 nM [2]. This quantifies T-98475 as a high-potency tool compound but definitively suboptimal for applications requiring maximal human receptor engagement compared to later-generation analogs.

GnRH receptor pharmacology Receptor binding affinity Non-peptide antagonist

Species-Selective LHRH Receptor Antagonism: T-98475 Human (0.2 nM) vs. Monkey (4.0 nM) vs. Rat (60 nM) Potency Gradient

T-98475 exhibits pronounced species selectivity in LHRH receptor binding, with IC50 values of 0.2 nM (human), 4.0 nM (monkey), and 60 nM (rat) for the respective GnRH receptors . This represents a 300-fold potency differential between the human and rat orthologs. In direct contrast, peptide-based LHRH antagonists and later-generation small molecules such as relugolix typically display far narrower species potency gaps, enabling more straightforward cross-species translational modeling [1]. The 300-fold human-to-rat selectivity ratio of T-98475 is a defining, quantifiable feature that must be explicitly considered when selecting this compound for in vivo rodent studies or when interpreting historical data generated with this tool compound.

Species selectivity Translational pharmacology Preclinical model validation

In Vitro Functional Antagonism: T-98475 Inhibition of LHRH-Stimulated Arachidonic Acid Release (IC50 = 0.6 nM)

Beyond receptor binding, T-98475 demonstrates functional antagonism in a cellular context. In CHO cells stably expressing the human LHRH receptor, T-98475 inhibited LHRH-stimulated arachidonic acid release with an IC50 of 0.6 nM [1]. This assay provides a direct measure of downstream signaling inhibition, confirming that receptor occupancy translates into functional blockade. In the same cellular system, inhibition of LH release from cultured rat pituitary cells was observed with an IC50 of 100 nM, quantitatively consistent with the compound's lower potency at the rat receptor . This functional data reinforces that binding affinity values are predictive of cellular efficacy, but with a rightward shift in potency at the functional level—a critical consideration for designing ex vivo or cell-based experiments.

Functional antagonism Signal transduction Arachidonic acid release

In Vivo Pharmacodynamic Efficacy: T-98475 Suppresses Plasma LH in Castrated Cynomolgus Monkeys

In castrated male cynomolgus monkeys, a model of elevated gonadotropin secretion, oral administration of T-98475 at a dose of 60 mg/kg reduced plasma LH concentrations by approximately 70% [1]. This provides direct in vivo proof of concept for oral LHRH antagonism and validates the compound's utility as a pharmacological tool in non-human primates. For comparison, the optimized follow-on compound TAK-013 (Compound 9k) achieved almost complete suppression of plasma LH levels in the same model at a 30 mg/kg dose, with duration of action exceeding 24 hours [2]. While T-98475 is orally active in primates, it requires twice the dose of TAK-013 to achieve incomplete suppression, quantitatively confirming the suboptimal in vivo profile that drove subsequent medicinal chemistry efforts.

In vivo efficacy Luteinizing hormone suppression Primate model

Biopharmaceutical Limitation: T-98475 Poor Aqueous Solubility and Low Bioavailability as Documented in Follow-On Patent Filings

Patent disclosures explicitly identify T-98475 as possessing 'very poor' water solubility and 'low' bioavailability, stating that 'the physicochemical and metabolic properties of these compounds do not, however, make them suitable in an optimal manner for an oral dosage form' [1]. This acknowledged limitation is precisely the problem that subsequent patents (e.g., US 7,375,127 B2 on tetrahydrocarbazole derivatives) sought to solve, with inventors explicitly citing T-98475 as the benchmark compound with inadequate pharmaceutical properties. While specific numerical solubility and bioavailability values are not publicly reported for T-98475 in peer-reviewed literature, the explicit citation of these deficits as the rationale for extensive follow-on medicinal chemistry provides class-level inference that the compound is unsuitable for applications requiring optimized oral pharmacokinetics.

Physicochemical properties Oral bioavailability Formulation development

Chemical Scaffold Identity: Thieno[2,3-b]pyridin-4-one Core as the Founding Chemotype for Oral Non-Peptide LHRH Antagonists

T-98475 is unequivocally identified as the founding member of the thieno[2,3-b]pyridin-4-one class of non-peptide LHRH antagonists [1]. This scaffold served as the template from which all subsequent oral GnRH antagonists—including relugolix, elagolix, and linzagolix—were derived through systematic core replacement and substitution optimization [2]. The chemical structure of T-98475 features a thieno[2,3-b]pyridine-4-one nucleus with a 2,6-difluorobenzyl group at the 7-position, an isobutyrylamino-substituted phenyl ring at the 2-position, and a benzyl(methyl)aminomethyl side chain at the 3-position . This exact chemotype is not present in any FDA-approved oral GnRH antagonist; all approved agents utilize distinct core scaffolds (uracil for elagolix, pyrimidinedione for relugolix, etc.) identified through scaffold-hopping campaigns initiated from T-98475 [2].

Chemical scaffold Medicinal chemistry Structure-activity relationship

T-98475 (CAS 199119-18-1): Evidence-Based Research and Industrial Application Scenarios


Scenario 1: Human LHRH Receptor Pharmacology Studies Requiring High-Potency Non-Peptide Antagonism in Primate or Human-Derived Systems

Given its human LHRH receptor IC50 of 0.2 nM and functional antagonism IC50 of 0.6 nM in CHO cells expressing the human receptor [1], T-98475 is appropriate for in vitro and ex vivo studies focused on human GnRH receptor pharmacology. Its potent binding affinity and oral activity in primates make it suitable for mechanistic studies in non-human primate models where oral administration is required [2]. However, researchers must account for its 2-fold lower potency compared to optimized follow-on compounds and its 300-fold species selectivity gap between human and rodent receptors [3].

Scenario 2: Historical Benchmarking and Comparative SAR Studies Tracing the Evolution of Oral GnRH Antagonist Chemotypes

T-98475 is the essential reference compound for any study examining the medicinal chemistry evolution from first-in-class thienopyridin-4-one to modern approved GnRH antagonists [1]. Its documented 2-fold potency deficit versus TAK-013 [2] and acknowledged solubility/bioavailability limitations [3] provide quantifiable benchmarks against which subsequent scaffold optimization can be measured. It is uniquely positioned for validating computational models, pharmacophore hypotheses, or machine learning algorithms trained on historical GnRH antagonist SAR data.

Scenario 3: Species-Specific LHRH Receptor Selectivity Profiling and Ortholog Pharmacology Research

The extreme 300-fold differential in potency between human (0.2 nM) and rat (60 nM) LHRH receptors [1] makes T-98475 a specialized tool for investigating the structural determinants of species selectivity in the GnRH receptor family. Studies aimed at identifying amino acid residues governing ortholog-specific ligand recognition or at validating humanized receptor models in rodents will find T-98475 uniquely valuable as a compound with exaggerated species bias, in contrast to the narrow selectivity windows of peptide antagonists and optimized small molecules [2].

Scenario 4: In Vivo Proof-of-Concept Studies in Non-Human Primates Requiring Oral LHRH Antagonism

For researchers conducting in vivo pharmacodynamic studies in cynomolgus monkeys, T-98475 provides validated oral activity with documented ~70% suppression of plasma LH at a 60 mg/kg oral dose [1]. While requiring twice the dose of TAK-013 and achieving incomplete suppression, T-98475 remains a viable tool for primate studies where the goal is to establish proof-of-mechanism rather than maximal target engagement. The compound's oral activity in primates distinguishes it from peptide antagonists that require parenteral administration [2].

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